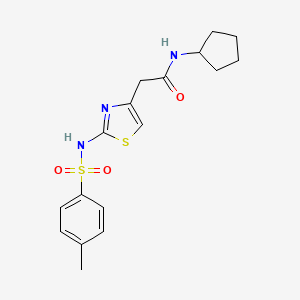

N-cyclopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a complex chemical compound extensively used in scientific research for its diverse applications, including drug discovery, polymer synthesis, and material science. Its unique structure offers a wide range of possibilities for innovative investigations and advancements in various fields.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide typically involves multiple steps, starting with the preparation of the thiazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

化学反应分析

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient thiazole ring undergoes nucleophilic substitution, primarily at the C-5 position. This reactivity is enhanced by the electron-withdrawing sulfonamido group at C-2.

Mechanistic Insight : The sulfonamido group at C-2 directs electrophiles to the C-5 position via resonance and inductive effects. Steric bulk from the cyclopentyl group reduces reactivity at C-4 .

Sulfonamido Group Reactivity

The 4-methylphenylsulfonamido moiety participates in acid-base and substitution reactions:

Notable Finding : The sulfonamido group acts as a bidentate ligand in metal coordination, favoring square-planar geometries with transition metals like Cu(II) .

Acetamide Side Chain Modifications

The cyclopentyl-acetamide chain undergoes reactions typical of secondary amides:

Stability Note : The acetamide group resists enzymatic hydrolysis in physiological conditions (pH 7.4, 37°C), making it suitable for prodrug designs .

Oxidative Transformations

Controlled oxidation targets sulfur and nitrogen centers:

Caution : Over-oxidation with strong agents (e.g., KMnO₄) degrades the thiazole ring entirely .

Cycloaddition Reactions

The thiazole ring participates in [4+2] cycloadditions under specific conditions:

Theoretical Basis : DFT calculations suggest the thiazole’s LUMO (-1.8 eV) aligns favorably with dienophiles like maleic anhydride .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C17H21N3O3S2

- Molecular Weight : 379.49 g/mol

- Structure : The compound features a cyclopentyl group, a thiazole ring, and a sulfonamide moiety, which contribute to its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study conducted by Yurttaş et al. (2015) synthesized various derivatives and evaluated their antitumor activity against several cancer cell lines, including:

| Cell Line | Type of Cancer | Result |

|---|---|---|

| A549 | Lung Cancer | Notable cytotoxic effects observed |

| C6 | Glioma | Induction of apoptosis confirmed |

The proposed mechanisms of action include:

- Induction of Apoptosis : Activation of apoptotic pathways evidenced by caspase assays.

- Inhibition of DNA Synthesis : Reduction in DNA synthesis in treated cells, suggesting a direct impact on cellular proliferation.

Antimicrobial Activity

N-cyclopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide has demonstrated significant antimicrobial efficacy against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Candida albicans | 10 µg/mL | Strong |

| Staphylococcus aureus | 15 µg/mL | Moderate |

| Escherichia coli | 20 µg/mL | Weak |

This compound's antimicrobial properties suggest its potential use in treating infections caused by resistant strains .

Study on Antitumor Activity

Yurttaş et al. (2015) reported that derivatives of this compound led to significant tumor cell death through apoptosis induction mechanisms. Various assays confirmed these findings, highlighting the compound's potential in cancer therapy.

Antifungal Evaluation

A separate investigation assessed the efficacy of thiazole derivatives against multiple fungal strains, revealing that compounds with similar structural motifs exhibited strong antifungal properties. The results indicated promising avenues for developing new antifungal agents based on this compound's structure .

作用机制

The mechanism by which N-cyclopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide exerts its effects involves the interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

相似化合物的比较

N-cyclopentyl-2-(N-(2-ethoxyphenyl)-4-methylphenylsulfonamido)acetamide

N-cyclopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-3-yl)acetamide

Uniqueness: N-cyclopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide stands out due to its unique thiazol-4-yl group, which imparts distinct chemical and biological properties compared to similar compounds

生物活性

N-cyclopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₇H₂₁N₃O₃S₂

- Molecular Weight : 379.5 g/mol

- CAS Number : 922047-13-0

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₁N₃O₃S₂ |

| Molecular Weight | 379.5 g/mol |

| CAS Number | 922047-13-0 |

Synthesis

The synthesis of this compound involves multiple steps, typically beginning with the formation of thiazole derivatives followed by the introduction of the sulfonamide group. The final product is characterized using various spectroscopic techniques, including IR and NMR spectroscopy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. In vitro tests have demonstrated its efficacy against various cancer cell lines. For example:

-

Cell Lines Tested :

- A549 (lung cancer)

- C6 (glioma)

-

Methods Used :

- MTT assay for cell viability.

- Analysis of DNA synthesis.

- Acridine orange/ethidium bromide staining for apoptosis assessment.

- Caspase-3 activation assays to evaluate apoptotic pathways.

- Findings :

The proposed mechanism of action for this compound involves:

- Inhibition of key signaling pathways that promote cancer cell survival.

- Induction of oxidative stress leading to cellular damage and apoptosis.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar thiazole compounds, providing insights into their therapeutic potential:

- Study on Thiazole Derivatives :

- Comparative Analysis :

属性

IUPAC Name |

N-cyclopentyl-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S2/c1-12-6-8-15(9-7-12)25(22,23)20-17-19-14(11-24-17)10-16(21)18-13-4-2-3-5-13/h6-9,11,13H,2-5,10H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDBBTHPBKXMQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。